1-Ethyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole
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Overview
Description
1-Ethyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole is a heterocyclic compound that features a triazole ring fused with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 3-pyrrolidinone in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with halogens or other electrophiles, facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products:
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated or other substituted triazole compounds.
Scientific Research Applications
1-Ethyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may form reversible or irreversible covalent bonds with active sites on these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Ethyl-1h-1,2,4-triazole: Lacks the pyrrolidine moiety, resulting in different chemical properties and applications.
5-(Pyrrolidin-3-yl)-1h-1,2,4-triazole:
1-Methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole: Similar structure but with a methyl group instead of an ethyl group, leading to variations in its chemical behavior.
Uniqueness: 1-Ethyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole is unique due to the presence of both the ethyl and pyrrolidine groups, which confer distinct chemical properties and potential applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C8H14N4 |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-ethyl-5-pyrrolidin-3-yl-1,2,4-triazole |
InChI |
InChI=1S/C8H14N4/c1-2-12-8(10-6-11-12)7-3-4-9-5-7/h6-7,9H,2-5H2,1H3 |
InChI Key |
WTDSQQLYMOQUGS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)C2CCNC2 |
Origin of Product |
United States |
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